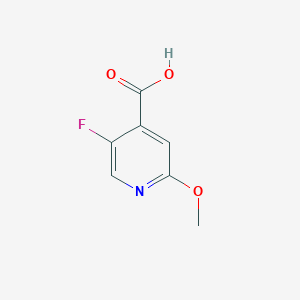![molecular formula C13H8F6N2O2 B1388117 1-メチル-3-(トリフルオロメチル)-5-[2-(トリフルオロメチル)フェノキシ]-1H-ピラゾール-4-カルバルデヒド CAS No. 1176437-32-3](/img/structure/B1388117.png)
1-メチル-3-(トリフルオロメチル)-5-[2-(トリフルオロメチル)フェノキシ]-1H-ピラゾール-4-カルバルデヒド
概要
説明
1-Methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde is a complex organic compound featuring multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them highly valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
1-Methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Its unique chemical properties make it a candidate for drug discovery and development.
Safety and Hazards
準備方法
The synthesis of 1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the pyrazole ring. Common synthetic routes include:
Radical Trifluoromethylation: This method involves the use of radical intermediates to introduce trifluoromethyl groups into the molecule.
Base-Promoted Cycloaddition: This strategy facilitates the formation of fused triazoles, which can be further modified to obtain the desired compound.
Industrial production methods often rely on scalable and efficient processes, such as continuous flow chemistry, to produce the compound in large quantities.
化学反応の分析
1-Methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines .
作用機序
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The compound can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
1-Methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethyl Ketones: These compounds share similar reactivity patterns but differ in their functional groups.
Trifluoromethyl Amines: These compounds have different applications and reactivity due to the presence of amine groups.
Fused Trifluoromethyl Triazoles: These compounds are structurally similar but have distinct synthetic routes and applications.
The uniqueness of 1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde lies in its combination of multiple trifluoromethyl groups and the pyrazole ring, which imparts specific chemical and physical properties .
特性
IUPAC Name |
1-methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2O2/c1-21-11(7(6-22)10(20-21)13(17,18)19)23-9-5-3-2-4-8(9)12(14,15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNUXRYGYZTANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


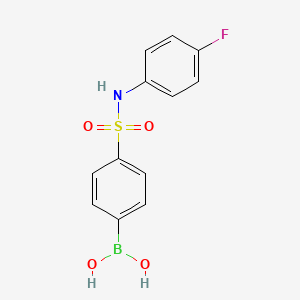
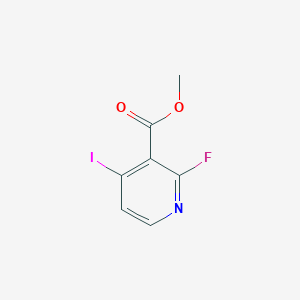
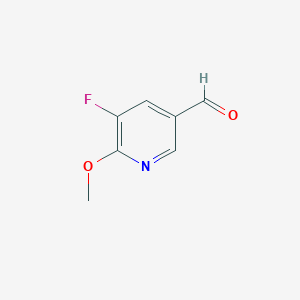
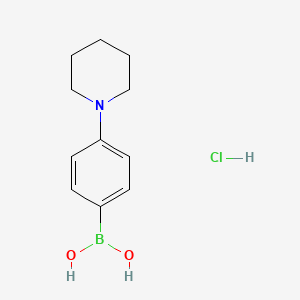
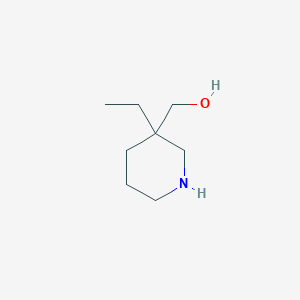
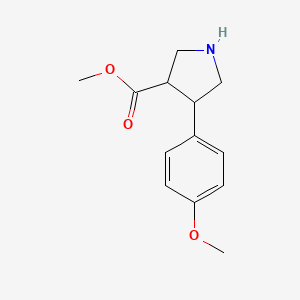
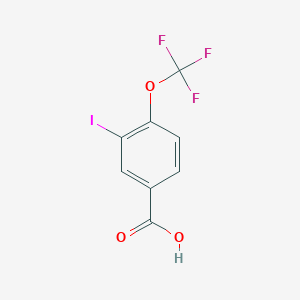
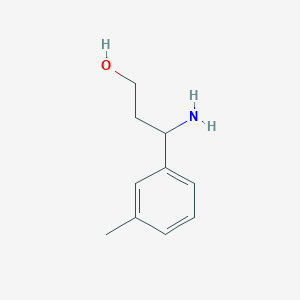
![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388048.png)
![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1388049.png)
![1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1388050.png)


